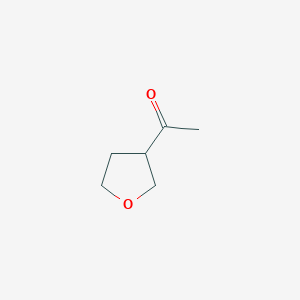

1-(Oxolan-3-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYVFFLYCSUEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114932-86-4 | |

| Record name | 1-(oxolan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Oxolan-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and safety information. While experimental data for this specific compound is limited in publicly available literature, this guide presents a combination of computed data and analogous information to serve as a valuable resource.

Chemical and Physical Properties

This compound is a heterocyclic ketone with a molecular formula of C₆H₁₀O₂.[1] Its structure consists of a saturated five-membered oxolane (tetrahydrofuran) ring substituted with an acetyl group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(oxolan-3-yl)ethanone | [1] |

| Synonyms | 3-acetyltetrahydrofuran, 1-(tetrahydrofuran-3-yl)ethanone | [1] |

| CAS Number | 114932-86-4 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | No experimental data available | |

| Melting Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | No experimental data available | |

| XLogP3-AA (Computed) | -0.1 | [1] |

Spectroscopic Data

2.1. NMR Spectroscopy (Nuclear Magnetic Resonance)

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are crucial for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~208 |

| CH₃ | ~2.1 (s) | ~27 |

| CH (on oxolane ring, adjacent to acetyl) | Multiplet | ~45-55 |

| CH₂ (on oxolane ring) | Multiplets | ~25-35 and ~65-75 (adjacent to oxygen) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2.2. IR Spectroscopy (Infrared)

The IR spectrum would be expected to show characteristic absorption bands for the ketone and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1720 | Strong |

| C-O-C (Ether) | 1050 - 1150 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

2.3. Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 114.07 |

| [M-CH₃]⁺ | 99.06 |

| [M-COCH₃]⁺ | 71.05 |

Synthesis and Reactivity

3.1. Synthesis

A common method for the synthesis of ketones on a heterocyclic ring is through Friedel-Crafts acylation. While a specific protocol for this compound is not detailed in the searched literature, a general approach can be outlined.

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: General Friedel-Crafts Acylation

-

Reaction Setup: To a cooled, stirred solution of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) dropwise.

-

Addition of Substrate: Slowly add tetrahydrofuran to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

3.2. Reactivity

The reactivity of this compound is dictated by the ketone functional group and the tetrahydrofuran ring.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of reactions such as reduction to an alcohol, Grignard reactions, and Wittig reactions.

-

Tetrahydrofuran Ring: The ether linkages in the tetrahydrofuran ring are generally stable but can be cleaved under harsh acidic conditions. The ring can also influence the reactivity of the acetyl group through steric and electronic effects.

Caption: Potential reactivity pathways for this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]

Table 5: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable building block in organic synthesis. While comprehensive experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties based on computed data and the known chemistry of its constituent functional groups. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-Depth Technical Guide to 1-(Oxolan-3-yl)ethan-1-one (CAS Number: 114932-86-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone with potential applications as a building block in organic synthesis and medicinal chemistry. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of pharmacologically active molecules and natural products, suggesting that derivatives of this compound may hold biological significance.[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic routes, and predicted spectroscopic data. Due to the limited publicly available research on this specific compound, this guide also discusses the broader context of tetrahydrofuran-containing compounds in drug discovery to highlight potential areas of investigation.

Chemical and Physical Properties

This compound is a flammable liquid and is classified as an irritant.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114932-86-4 | PubChem[4] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[4] |

| Molecular Weight | 114.14 g/mol | PubChem[4] |

| IUPAC Name | 1-(oxolan-3-yl)ethanone | PubChem[4] |

| Synonyms | 1-(tetrahydrofuran-3-yl)ethanone, Ethanone, 1-(tetrahydro-3-furanyl)- | PubChem[4] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| InChI Key | HJYVFFLYCSUEOE-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC(=O)C1CCOC1 | PubChem[4] |

Synthesis and Experimental Protocols

A more detailed, adaptable protocol can be inferred from the synthesis of the related compound, (S)-1-(tetrahydrofuran-2-yl)ethanone, which involves a three-step process starting from a commercially available carboxylic acid precursor.

Plausible Synthetic Workflow for this compound

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Intermediate Imine Salt

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-3-carbonitrile dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (Grignard reagent) in diethyl ether or THF from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

Step 2: Hydrolysis to the Ketone

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following tables provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-4.0 | m | 2H | -O-CH₂- |

| ~3.6-3.8 | m | 1H | -O-CH- |

| ~3.1-3.3 | m | 1H | -CH-C(=O)- |

| ~2.2 | s | 3H | -C(=O)-CH₃ |

| ~2.0-2.2 | m | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C=O |

| ~72 | -O-CH₂- |

| ~67 | -O-CH- |

| ~50 | -CH-C(=O)- |

| ~29 | -CH₂- |

| ~28 | -C(=O)-CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone)[6] |

| ~1100 | C-O stretch (ether)[7] |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Applications in Drug Development and Medicinal Chemistry

Currently, there are no specific studies detailing the biological activity or direct applications of this compound in drug development. However, the tetrahydrofuran ring is a key structural feature in numerous FDA-approved drugs and biologically active natural products.[8] The THF moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can act as a scaffold to orient functional groups for optimal interaction with biological targets.

Given the presence of the reactive ketone group, this compound could serve as a valuable starting material for the synthesis of a library of derivatives for biological screening. For instance, the ketone can be a site for condensation reactions, reductions to the corresponding alcohol, or other modifications to introduce diverse chemical functionalities.

Potential Synthetic Modifications for Drug Discovery

Caption: Potential synthetic transformations of this compound for generating compound libraries.

Biological Activity and Signaling Pathways

There is no published data on the biological activity of this compound or its involvement in any specific signaling pathways. The biological evaluation of this compound and its derivatives represents an unexplored area of research. Future studies could involve screening against various biological targets, such as enzymes (e.g., kinases, proteases) or receptors, to identify potential therapeutic applications.

Conclusion and Future Perspectives

This compound is a readily accessible heterocyclic ketone that holds potential as a building block in synthetic and medicinal chemistry. While there is a significant lack of experimental data on its synthesis, spectroscopic properties, and biological activity, its structural similarity to motifs found in known bioactive compounds suggests that it could be a valuable starting point for the development of novel small molecules. Further research is warranted to fully characterize this compound and explore the pharmacological potential of its derivatives. This would involve the development and validation of a robust synthetic protocol, comprehensive spectroscopic analysis, and screening in a variety of biological assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 1-(Oxolan-3-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted spectral data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(tetrahydrofuran-3-yl)ethanone, 3-Acetyltetrahydrofuran[1]

-

Molecular Formula: C₆H₁₀O₂[1]

-

Molecular Weight: 114.14 g/mol [1]

-

CAS Number: 114932-86-4[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, including the tetrahydrofuran ring and the acetyl group, and comparison with spectral data of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 2H | O-CH ₂ (C5) |

| ~ 3.6 - 3.8 | m | 1H | O-CH (C2) |

| ~ 3.3 - 3.5 | m | 1H | CH -C=O (C3) |

| ~ 2.15 | s | 3H | CH ₃ |

| ~ 2.0 - 2.2 | m | 2H | CH ₂ (C4) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 209 | C =O |

| ~ 72 | O-C H₂ (C5) |

| ~ 68 | O-C H₂ (C2) |

| ~ 50 | C H-C=O (C3) |

| ~ 30 | C H₂ (C4) |

| ~ 28 | C H₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1715 | Strong | C=O stretch (ketone)[1][2] |

| ~ 1100 | Strong | C-O-C stretch (ether) |

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 71 | Strong | [CH₃CO-CH-CH₂]⁺ or fragment from ring opening |

| 43 | Very Strong | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for acquiring the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) will be necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the resulting spectra.

- Calibrate the chemical shift axis using the TMS signal at 0 ppm.

- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Solution: Alternatively, prepare a dilute solution (approx. 1-5%) of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

2. Instrument Setup:

- Use a Fourier Transform Infrared (FTIR) spectrometer.

- Record a background spectrum of the empty sample holder (for neat liquid) or the pure solvent (for solution).

3. Data Acquisition:

- Place the prepared sample in the spectrometer's sample compartment.

- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

4. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

2. Instrument Setup:

- Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

- The instrument is typically coupled to a Gas Chromatography (GC) system for sample introduction and separation, though direct infusion is also possible.

3. Data Acquisition:

- Introduce the sample into the ion source.

- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).

- The standard electron energy for EI is 70 eV.

4. Data Processing:

- The instrument's software will generate a mass spectrum displaying the relative abundance of ions as a function of their m/z ratio.

- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

A Technical Guide to 1-(Oxolan-3-yl)ethan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(oxolan-3-yl)ethan-1-one, a valuable heterocyclic ketone intermediate in synthetic and medicinal chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a clear, tabular format. A detailed, plausible experimental protocol for its synthesis via a Grignard reaction is provided, accompanied by a logical workflow diagram. This guide is intended to serve as a key resource for researchers utilizing this compound as a building block in the development of novel chemical entities.

Chemical Identity and Nomenclature

The compound with the chemical structure of an acetyl group attached to the third position of an oxolane (tetrahydrofuran) ring is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-(oxolan-3-yl)ethanone[1]

Synonyms: A variety of synonyms and identifiers are used in commercial and academic literature for this compound. These include:

-

This compound[1]

-

1-(Tetrahydrofuran-3-yl)ethan-1-one[1]

-

1-(Tetrahydrofuran-3-yl)ethanone[1]

-

3-Acetyltetrahydrofuran

-

Ethanone, 1-(tetrahydro-3-furanyl)-[1]

Physicochemical and Safety Data

A summary of the key computed physicochemical properties and safety information for this compound is presented below. This data is essential for laboratory handling, reaction planning, and safety assessments.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| Exact Mass | 114.0681 Da | PubChem[1] |

| XLogP3-AA (LogP) | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| CAS Number | 114932-86-4 | PubChem[1] |

Table 2: GHS Hazard Classification

| Hazard Statement Code | Hazard Statement |

| H226 | Flammable liquid and vapor[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

| Data sourced from aggregated GHS classifications. |

Synthesis Protocol

While various synthetic routes to substituted tetrahydrofurans exist, a direct and reliable method for the preparation of this compound is the reaction of a suitable Grignard reagent with tetrahydrofuran-3-carbonitrile. This approach allows for the specific formation of the carbon-carbon bond between the acetyl group and the tetrahydrofuran ring.

Experimental Protocol: Synthesis via Grignard Reaction

Reaction: Tetrahydrofuran-3-carbonitrile + Methylmagnesium Bromide → this compound

Materials and Reagents:

-

Tetrahydrofuran-3-carbonitrile

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (e.g., 3 M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere. A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

-

Initial Charge: The flask is charged with tetrahydrofuran-3-carbonitrile dissolved in anhydrous diethyl ether (or THF). The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile at 0 °C. The rate of addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

-

Reaction Quench and Hydrolysis: The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 3 M aqueous hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone. The mixture is stirred vigorously for 1-2 hours at room temperature.

-

Work-up: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Synthetic Workflow and Logical Diagrams

The synthesis of this compound can be visualized as a multi-step process, from the preparation of the Grignard reagent to the final purification of the ketone product.

Caption: Synthetic workflow for this compound.

Biological and Medicinal Significance

Currently, there is limited publicly available information detailing the direct involvement of this compound in specific biological signaling pathways or its intrinsic pharmacological activity. Its primary value in drug discovery and development lies in its role as a versatile chemical building block. The tetrahydrofuran motif is a common feature in many biologically active natural products and synthetic drugs. The ketone functionality of this compound provides a reactive handle for a wide array of chemical transformations, including but not limited to:

-

Reductive amination to introduce amine functionalities.

-

Reduction to the corresponding secondary alcohol.

-

Alpha-functionalization to introduce further substituents on the acetyl group.

-

Formation of heterocycles such as pyrazoles or isoxazoles.

These transformations allow for the incorporation of the 3-substituted tetrahydrofuran scaffold into more complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in synthetic organic chemistry. This guide has provided essential information on its nomenclature, physicochemical properties, and a detailed protocol for its synthesis. The provided workflow and data are intended to facilitate its use by researchers and professionals in the field of drug development and chemical synthesis, enabling the creation of novel and potentially bioactive compounds.

References

A Technical Guide to the Physical and Chemical Properties of 3-Acetyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-acetyltetrahydrofuran. Due to the limited availability of specific experimental data for this compound, this document also includes data from structurally similar compounds to provide a thorough understanding of its expected characteristics. This guide covers key physical and chemical properties, spectral data, general synthetic approaches, and expected chemical reactivity. The information is intended to support research, development, and drug discovery activities involving this and related heterocyclic ketones.

Introduction

3-Acetyltetrahydrofuran is a heterocyclic organic compound featuring a saturated five-membered ether ring (tetrahydrofuran) substituted with an acetyl group at the 3-position. The tetrahydrofuran moiety is a prevalent structural motif in numerous natural products and biologically active molecules. The presence of the acetyl group introduces a reactive keto functional group, making 3-acetyltetrahydrofuran a potentially valuable building block in organic synthesis and medicinal chemistry. This document aims to consolidate the available and inferred knowledge on its properties.

Physical and Chemical Properties

Specific experimental data for 3-acetyltetrahydrofuran is not widely available. Therefore, the following tables include data for the parent compound, tetrahydrofuran, and its closely related derivatives, 3-methyltetrahydrofuran and 3-hydroxytetrahydrofuran, to provide a comparative context for its expected physical properties.

General Properties

| Property | 3-Acetyltetrahydrofuran (Estimated) | Tetrahydrofuran | 3-Methyltetrahydrofuran | 3-Hydroxytetrahydrofuran |

| IUPAC Name | 1-(Tetrahydrofuran-3-yl)ethan-1-one | Oxolane[1] | 3-Methyloxolane[2] | Oxolan-3-ol[3] |

| CAS Number | 103959-18-2 | 109-99-9[1] | 13423-15-9[2][4] | 453-20-3[3] |

| Molecular Formula | C₆H₁₀O₂ | C₄H₈O[1] | C₅H₁₀O[2][4] | C₄H₈O₂[3] |

| Molecular Weight | 114.14 g/mol | 72.11 g/mol [1] | 86.13 g/mol [2][4] | 88.11 g/mol [3] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] | Colorless liquid[5] | Colorless liquid[3] |

Tabulated Physical Properties

| Property | 3-Acetyltetrahydrofuran (Estimated) | Tetrahydrofuran | 3-Methyltetrahydrofuran | 3-Hydroxytetrahydrofuran |

| Boiling Point | ~180-190 °C | 66 °C[1] | 89 °C[5] | 179 °C[3] |

| Melting Point | N/A | -108.4 °C[1] | -136 °C[6] | N/A |

| Density | ~1.05 g/cm³ | 0.8876 g/cm³ (at 20 °C)[1] | 0.87 g/cm³ (at 20 °C)[5] | 1.087 g/cm³ (at 19 °C)[3] |

| Refractive Index | ~1.44 | 1.407 (at 20 °C)[1] | 1.41 (at 20 °C)[5] | N/A |

| Solubility in Water | Miscible | Miscible[1] | 14.4 wt% (at 19.3 °C)[6] | Miscible |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of tetrahydrofuran typically shows two multiplets around 1.90 ppm and 3.76 ppm[7]. For 3-acetyltetrahydrofuran, the spectrum would be more complex due to the acetyl substituent.

-

CH₃ (acetyl): A singlet is expected around 2.1-2.3 ppm.

-

CH (at C3): A multiplet is expected, shifted downfield due to the adjacent carbonyl group.

-

CH₂ (ring protons): A series of complex multiplets would be expected for the remaining ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum of tetrahydrofuran shows peaks at approximately 26 ppm and 68 ppm[8][9]. For 3-acetyltetrahydrofuran, the following approximate chemical shifts are anticipated:

-

C=O (carbonyl): >200 ppm

-

CH₃ (acetyl): ~25-30 ppm

-

CH (at C3): ~45-55 ppm, shifted downfield by the acetyl group.

-

CH₂ (ring carbons): Signals corresponding to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3-acetyltetrahydrofuran would be characterized by:

-

C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption band in the region of 1050-1150 cm⁻¹.

-

C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and fragmentation of the tetrahydrofuran ring.

Chemical Reactivity

The reactivity of 3-acetyltetrahydrofuran is dictated by its two main functional groups: the ketone (acetyl group) and the cyclic ether (tetrahydrofuran ring).

-

Reactivity of the Acetyl Group: The carbonyl group is expected to undergo typical ketone reactions, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and nucleophilic addition reactions at the carbonyl carbon.[10]

-

Reactivity of the Tetrahydrofuran Ring: The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under strong acidic conditions.[8] The ether linkage can also be susceptible to oxidation, potentially forming peroxides upon prolonged exposure to air.[8]

Caption: General reactivity pathways for 3-acetyltetrahydrofuran.

Synthesis

General Experimental Protocol: Acid-Catalyzed Cyclization of a 1,4-Diol

This protocol describes a general method for the synthesis of a substituted tetrahydrofuran from a corresponding 1,4-diol.

Materials:

-

Substituted 1,4-butanediol derivative

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[3]

-

Anhydrous, high-boiling solvent (e.g., toluene)

Procedure:

-

To a solution of the 1,4-diol in the anhydrous solvent, add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Caption: A generalized workflow for the synthesis of substituted tetrahydrofurans.

Safety and Handling

Specific safety data for 3-acetyltetrahydrofuran is not available. The following precautions are based on the general hazards associated with ketones and cyclic ethers like tetrahydrofuran.

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Peroxide Formation: Like tetrahydrofuran, it may form explosive peroxides upon exposure to air and light. Store in a tightly sealed container under an inert atmosphere and away from light.

-

Toxicity: Handle with care, avoiding inhalation, ingestion, and skin contact. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

3-Acetyltetrahydrofuran is a molecule with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its physical and chemical properties can be reasonably estimated from its constituent functional groups and by comparison with related compounds. This guide provides a foundational understanding to aid researchers in their work with this and similar heterocyclic ketones. Further experimental characterization of 3-acetyltetrahydrofuran is warranted to fully elucidate its properties and potential.

References

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. Furan, tetrahydro-3-methyl- [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 9. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Oxolane Derivatives: A Technical Guide for Drug Discovery

Abstract

The oxolane, or tetrahydrofuran, scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic compounds. Its unique stereochemical and electronic properties make it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of two prominent oxolane derivatives: (+)-Usnic Acid , a lichen-derived metabolite, and Rocaglamide , a cyclopenta[b]benzofuran natural product. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Oxolane-containing molecules represent a diverse and significant class of heterocyclic compounds with a broad spectrum of biological activities. Their structural versatility allows for precise three-dimensional arrangements of functional groups, enabling specific interactions with various biological targets. This guide focuses on two exemplary oxolane derivatives, (+)-usnic acid and rocaglamide, to illustrate the therapeutic potential of this chemical class. We will delve into their mechanisms of action, present quantitative biological data, provide detailed experimental methodologies, and visualize the complex signaling pathways they modulate.

(+)-Usnic Acid: A Promising Natural Product with Diverse Bioactivities

(+)-Usnic acid is a dibenzofuran derivative that contains an oxolane ring and is abundantly found in various lichen species. It has been extensively studied for its diverse pharmacological effects.

Anticancer Activity

(+)-Usnic acid exhibits significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[1][2][3]

Table 1: Anticancer Activity of (+)-Usnic Acid

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |

| HCT116 | Colon Cancer | ~10 | 72 | [4] |

| PC3 | Prostate Cancer | Not specified, but (+)-UA was more effective than (-)-UA | - | [4] |

| TPC-1 | Papillary Thyroid Cancer | ~30 | 72 | [4] |

| FTC133 | Follicular Thyroid Cancer | ~30 | 72 | [4] |

| A549 | Lung Carcinoma | Not specified, but induced G0/G1 arrest at 25, 50, 100 µM | 24, 48 | [1] |

| MDA-MB-231 | Breast Cancer | Not specified, active against this p53 non-functional line | - | [5] |

| H1299 | Lung Cancer | Not specified, active against this p53-null line | - | [5] |

| Capan-2 | Pancreatic Cancer | Not specified, arrested cell cycle at 10 µg/mL | 24 | [1] |

| OVCAR-3 | Ovarian Cancer | Not specified | - | [1] |

| A2780 | Ovarian Cancer | Not specified | - | [1] |

| HL-60 | Leukemia | Not specified | - | [1] |

| AGS | Gastric Cancer | Not specified, inhibited cell proliferation | - | [3] |

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[5][6][7][8]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[7][9]

-

Compound Treatment: Prepare a stock solution of (+)-usnic acid in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1.25 to 200 µg/mL.[5] Replace the existing medium in the wells with the medium containing the different concentrations of (+)-usnic acid. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity

(+)-Usnic acid demonstrates potent anti-inflammatory properties primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6), as well as nitric oxide (NO).[10][11][13]

Table 2: Anti-inflammatory Activity of (+)-Usnic Acid

| Target | Cell Line | IC50 (µM) | Reference |

| TNF-α production | RAW 264.7 | 12.8 | [13][14] |

| NO production | RAW 264.7 | 4.7 | [13][14] |

In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (+)-Usnic acid has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[11][13]

Antimicrobial Activity

(+)-Usnic acid is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17] Its proposed mechanisms of action include the disruption of bacterial cell membranes and the inhibition of RNA synthesis.[11][15]

Table 3: Antimicrobial Activity of (+)-Usnic Acid

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 32 | [15][18] |

| Pseudomonas aeruginosa | Negative | 256 | [15][18] |

| Streptococcal species | Positive | 3-6 µM | [18] |

| Enterococcal species | Positive | 6-13 µM | [18] |

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of (+)-usnic acid against bacterial strains.[14][18][19][20][21][22][23]

-

Preparation of Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus).[15] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[15][19]

-

Preparation of (+)-Usnic Acid Dilutions: Dissolve (+)-usnic acid in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.[15][18] Perform two-fold serial dilutions in a 96-well microtiter plate containing sterile broth to obtain a range of concentrations.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (broth and inoculum), a negative control (broth only), and a solvent control. Incubate the plate at 35-37°C for 18-24 hours.[18][19]

-

MIC Determination: The MIC is the lowest concentration of (+)-usnic acid that completely inhibits visible bacterial growth.

Antiviral Activity

The antiviral potential of (+)-usnic acid has been explored, with some studies suggesting it can inhibit viral replication, potentially through the inhibition of RNA transcription.[15] There is emerging evidence for its activity against enveloped viruses like Zika virus and SARS-CoV-2, where it may act by creating a protective barrier, interfering with virus-cell interactions.

The PRNT is a "gold standard" assay to quantify the titer of neutralizing antibodies or the antiviral activity of a compound.[24]

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Zika virus) in 12- or 24-well plates.[9][25]

-

Virus and Compound Incubation: Prepare serial dilutions of (+)-usnic acid. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[9]

-

Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread.[24][26]

-

Incubation and Staining: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye like crystal violet to visualize the plaques.[25]

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[27]

Rocaglamide: A Potent Inhibitor of Protein Synthesis

Rocaglamide is a complex cyclopenta[b]benzofuran natural product isolated from plants of the genus Aglaia. It exhibits potent anticancer activity by targeting the eukaryotic translation initiation factor 4A (eIF4A).[3][12][15][18][28][29][30][31][32]

Anticancer Activity

Rocaglamide and its derivatives display impressive cytotoxic effects against a wide array of cancer cell lines at nanomolar concentrations.[12][28][33][34]

Table 4: Anticancer Activity of Rocaglamide A (Roc-A)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| RPMI-7951 | Melanoma | 0.002 | [4] |

| kB | Carcinoma | 0.006 | [4] |

| MONO-MAC-6 | Leukemia | Not specified | [35] |

| RAJI | Lymphoma | Not specified | [35] |

| MEL-JUSO | Melanoma | Not specified | [35] |

| PC-3 | Prostate Cancer | Not specified, inhibits migration at 15 nM | [10][11] |

| MDA-MB-231 | Breast Cancer | Not specified, inhibits migration | [10] |

Rocaglamide's primary mechanism of action is the inhibition of protein synthesis. It binds to the RNA helicase eIF4A, a component of the eIF4F translation initiation complex.[3][28][29][31] This binding clamps eIF4A onto polypurine sequences in the 5' untranslated regions of specific mRNAs, stalling the scanning 43S ribosomal subunit and selectively repressing the translation of oncoproteins.[15][30][31][32] The eIF4F complex is regulated by the Ras-CRaf-MEK-ERK signaling pathway, which is often hyperactivated in cancer. By inhibiting a crucial downstream effector of this pathway, rocaglamide effectively shuts down the synthesis of proteins required for cancer cell proliferation and survival.[12][27]

This assay is used to assess the effect of a compound on cell migration.[36][37][38][39]

-

Cell Seeding: Grow a confluent monolayer of cancer cells (e.g., PC-3) in a 6- or 12-well plate.

-

Creating the Wound: Use a sterile pipette tip to create a straight "scratch" or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing different concentrations of rocaglamide (e.g., 15-30 nM) or a vehicle control.[10] To distinguish between anti-migratory and anti-proliferative effects, cells can be pre-treated with a proliferation inhibitor like Mitomycin-C.[10]

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 8-24 hours) using a microscope with a camera.

-

Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Conclusion and Future Directions

The oxolane derivatives (+)-usnic acid and rocaglamide exemplify the vast therapeutic potential harbored within this structural class. (+)-Usnic acid's broad-spectrum activity against cancer, inflammation, and microbial infections, primarily through the modulation of the NF-κB pathway, makes it a compelling candidate for further investigation. Rocaglamide's highly potent and selective mechanism of inhibiting protein synthesis by targeting eIF4A offers a promising strategy for anticancer therapy, particularly in malignancies driven by the Ras-CRaf-MEK-ERK pathway.

The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge. Future research should focus on the synthesis of novel oxolane derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation therapeutics. The continued exploration of oxolane derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies [pubmed.ncbi.nlm.nih.gov]

- 3. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. atcc.org [atcc.org]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Down-regulatory effect of usnic acid on nuclear factor-kappaB-dependent tumor necrosis factor-alpha and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. selleckchem.com [selleckchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. EUCAST: MIC Determination [eucast.org]

- 24. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 25. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 27. benchchem.com [benchchem.com]

- 28. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 32. escholarship.org [escholarship.org]

- 33. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. clyte.tech [clyte.tech]

- 37. researchgate.net [researchgate.net]

- 38. med.virginia.edu [med.virginia.edu]

- 39. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Safety and Hazards of 1-(Oxolan-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling protocols for 1-(Oxolan-3-yl)ethan-1-one (CAS: 114932-86-4). The information is compiled to assist laboratory personnel in making informed risk assessments and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This compound, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone. Accurate identification and understanding its physical properties are foundational to its safe handling.

| Identifier | Value | Reference |

| IUPAC Name | 1-(oxolan-3-yl)ethanone | [1] |

| Synonyms | 1-(tetrahydrofuran-3-yl)ethan-1-one, Ethanone, 1-(tetrahydro-3-furanyl)- | [1] |

| CAS Number | 114932-86-4 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Physical Property | Value | Reference |

| Molecular Weight | 114.14 g/mol | [1] |

| Exact Mass | 114.068079557 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| XLogP3-AA (LogP) | -0.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

GHS Hazard Classification and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. This information is derived from a notification to the European Chemicals Agency (ECHA) C&L Inventory.[1]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory notification data aggregated by PubChem.[1]

Precautionary Statements (P-Statements): While specific precautionary statements for this compound are not fully detailed in the aggregated public data, general statements associated with the identified H-statements include:

-

Prevention: P210 (Keep away from heat, sparks, open flames), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Toxicological Profile

Detailed toxicological studies for this compound are not available in the public domain. The hazard classifications are based on data submitted to regulatory bodies and likely derived from experimental studies or computational models (QSAR).

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available. The substance is not classified for acute toxicity, but caution is warranted.

-

Skin Irritation: Classified as causing skin irritation (Category 2).[1] This indicates that direct contact is likely to cause reversible inflammatory reactions on the skin.

-

Eye Irritation: Classified as causing serious eye irritation (Category 2A).[1] Contact with the eyes can cause significant, but reversible, damage.

-

Respiratory Irritation: Classified as potentially causing respiratory irritation (STOT SE 3).[1] Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.

-

Sensitization, Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available to classify the substance for these endpoints.

Experimental Protocols

Specific experimental reports for this compound are not publicly accessible. However, the hazard classifications imply that data has been generated according to standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Hazard Determination:

-

Skin Irritation/Corrosion (OECD Test Guideline 404): This test typically involves applying a small amount (0.5 mL or 0.5 g) of the substance to a shaved patch of skin on a test animal, usually an albino rabbit.[3][4][5][6][7] The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period.[6] The severity and reversibility of the skin reactions are scored to determine the irritation potential.[4][5][7]

-

Eye Irritation/Corrosion (OECD Test Guideline 405): This protocol involves instilling a single dose of the substance into the conjunctival sac of one eye of an experimental animal (albino rabbit).[8][9][10] The untreated eye serves as a control.[9][10] The eyes are examined at intervals (1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.[9][11] These effects are scored to classify the substance's potential for causing irritation or serious, irreversible damage.[10]

-

Acute Dermal Toxicity (OECD Test Guideline 402): This method assesses the health hazards from short-term dermal exposure.[12][13][14][15] The substance is applied to a shaved area of the skin (approximately 10% of the body surface) for 24 hours.[16] Animals are observed for signs of toxicity and mortality for at least 14 days.[16] This test is used to determine the LD50 value and classify the substance for acute dermal toxicity.[16]

Safe Handling and Emergency Workflow

Proper handling is critical to minimize exposure and mitigate risks. The following workflow outlines a logical approach to working with this compound in a research setting.

References

- 1. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. oecd.org [oecd.org]

- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

Stability and Storage Conditions for 1-(Oxolan-3-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 1-(Oxolan-3-yl)ethan-1-one based on the chemical properties of its functional groups (cyclic ether and ketone) and data from the parent compound, tetrahydrofuran (THF). To date, no specific, publicly available stability studies for this compound have been identified. The information herein should be used as a guideline, and it is strongly recommended that users perform their own stability assessments for their specific applications.

Introduction

This compound is a chemical compound featuring a tetrahydrofuran (oxolane) ring substituted with an acetyl group. Its utility in chemical synthesis and drug development necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and prevent the formation of hazardous byproducts. The presence of the tetrahydrofuran moiety is a primary concern due to the propensity of cyclic ethers to form explosive peroxides upon exposure to oxygen and light.

Physicochemical Properties and Hazards

Based on available data, this compound is a flammable liquid and is classified as a skin and eye irritant.[1][2] The most significant, albeit potential, hazard is the formation of peroxides, a known characteristic of its parent structure, tetrahydrofuran.

Table 1: Summary of General Physicochemical and Hazard Information

| Property | Value/Information | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Liquid (predicted) | - |

| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Key Structural Feature of Concern | Tetrahydrofuran (Oxolane) Ring | General Chemical Knowledge |

Recommended Storage and Handling Conditions

Due to the lack of specific data, the following recommendations are based on best practices for handling peroxide-forming chemicals like THF.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | To minimize the rate of potential degradation reactions, including peroxide formation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with oxygen, which is essential for peroxide formation. |

| Light | Protect from light. Store in an amber or opaque container. | Light can catalyze the formation of peroxides. |

| Container | Use a tightly sealed, appropriate container. | To prevent evaporation and exposure to air and moisture. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous and potentially hazardous reactions. |

| Shelf Life | Unopened containers from the manufacturer should be used by the recommended retest date.[3][4] After opening, it is recommended to use the material promptly. If stored for extended periods, regular testing for peroxides is crucial. A general guideline for opened containers of peroxide-formers is to test for peroxides every 3 months and discard after 6-12 months. | Due to the risk of peroxide formation upon exposure to air. |

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound involves the formation of peroxides at the carbons alpha to the ether oxygen. Other potential degradation reactions could involve the ketone functional group.

Caption: Hypothetical peroxide formation and degradation pathway.

Experimental Protocols for Stability and Degradation Analysis

The following is a proposed, generalized protocol for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials and Methods:

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the stock solution in an oven at a specified temperature (e.g., 60 °C) for a defined period (e.g., 7 days).

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products.

Table 3: Proposed Forced Degradation Study Plan

| Stress Condition | Parameters | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | RP-HPLC-UV/MS |

| Base Hydrolysis | 0.1 M NaOH, RT, 24 h | RP-HPLC-UV/MS |

| Oxidation | 3% H₂O₂, RT, 24 h | RP-HPLC-UV/MS |

| Thermal | 60 °C, 7 days | RP-HPLC-UV/MS |

| Photolytic | ICH Q1B conditions | RP-HPLC-UV/MS |

Workflow for Handling and Storage

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

Caption: Recommended workflow for handling and storage.

Conclusion

References

An In-depth Technical Guide to 1-(Oxolan-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone with potential applications in medicinal chemistry and as a building block in organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of pharmacologically active molecules and natural products, underscoring the significance of its derivatives.[1] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties, synthesis methodologies, and potential for biological applications. Detailed experimental protocols, quantitative data, and logical workflows for its synthesis and potential screening are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a flammable liquid that can cause skin and eye irritation.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[2] |

| Molecular Weight | 114.14 g/mol | PubChem[2] |

| IUPAC Name | 1-(oxolan-3-yl)ethanone | PubChem[2] |

| CAS Number | 114932-86-4 | PubChem[2] |

| Canonical SMILES | CC(=O)C1CCOC1 | PubChem[2] |

| InChI Key | HJYVFFLYCSUEOE-UHFFFAOYSA-N | PubChem[2] |

| Appearance | Liquid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Synthesis and Experimental Protocols

Representative Synthesis of this compound via Oxidation

This protocol describes a two-step synthesis starting from a commercially available precursor, 1,2,4-butanetriol, to first form 3-hydroxytetrahydrofuran, which is then oxidized to the target ketone.

Step 1: Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol

-

Reaction: To a 500 mL flask, add 1,2,4-trihydroxybutane (159 g, 1.5 mol) and p-toluenesulfonic acid monohydrate (1.5 g, 8.72 mmol).

-

Procedure: Heat the solution to 160-180°C and monitor the reaction progress by gas chromatography (GC).

-

Purification: Upon completion, purify the resulting mixture by fractional distillation to obtain 3-hydroxytetrahydrofuran as a colorless oil.[3]

Step 2: Oxidation of 3-Hydroxytetrahydrofuran to this compound (as a representative ketone)

This step is an adaptation of a general oxidation procedure.

-

Reaction Setup: In a 500 mL flask, dissolve 3-hydroxytetrahydrofuran (30.3 g, 0.34 mol) in ethyl acetate (250 mL). Cool the solution to -5°C.

-

Oxidant Addition: Add trichloroisocyanuric acid (TCCA) (80.0 g, 0.34 mol) in one portion. Stir the resulting mixture for 10 minutes.

-

Catalyst Addition: Prepare a solution of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.54 g, 0.0035 mol) in ethyl acetate (60 mL) and add it dropwise to the reaction mixture, maintaining the temperature between -5°C and 0°C.

-

Reaction Monitoring and Work-up: Allow the mixture to warm to room temperature and monitor by GC-MS. The reaction is typically complete within 1 hour.[3] Upon completion, filter the mixture and wash the solid with ethyl acetate. Wash the combined organic phase with saturated aqueous NaHCO₃. The aqueous phase can be further extracted with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield this compound.

Note: This is a representative protocol. Yields and specific reaction conditions may require optimization.

Spectroscopic Data (Illustrative)

Detailed, experimentally verified spectroscopic data for this compound are not widely published. The following tables present expected data based on the chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-3.8 | m | 3H | -O-CH₂- and -O-CH- |

| ~3.5 | m | 1H | -CH-C(=O)- |

| ~2.2 | s | 3H | -C(=O)-CH₃ |

| ~2.1-1.9 | m | 2H | -CH₂- |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O |

| ~72 | -O-CH₂- |

| ~68 | -O-CH- |

| ~45 | -CH-C(=O)- |

| ~30 | -CH₂- |

| ~28 | -C(=O)-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Biological Activity and Applications

The tetrahydrofuran ring is a key structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[4][5][6] These compounds exhibit a wide range of pharmacological activities.[4][5][6] Marine natural products containing the tetrahydrofuran motif have also shown promising biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]

While specific biological data for this compound is not available, its structure makes it a candidate for inclusion in small molecule libraries for high-throughput screening (HTS) against various biological targets.[2] The acetyl group provides a handle for further chemical modification to explore structure-activity relationships (SAR).

Experimental Workflows and Logical Relationships

Given the lack of specific signaling pathway information for this compound, the following diagrams illustrate a general workflow for its synthesis and a hypothetical drug discovery process, which are relevant to the target audience.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Hit-to-Lead Optimization Workflow

The following diagram illustrates a typical hit-to-lead workflow in drug discovery, a process for which this compound could be a starting point or "hit" from a screening campaign.

Caption: A typical hit-to-lead drug discovery workflow.

Conclusion

This compound is a simple heterocyclic ketone with potential for further exploration in medicinal chemistry and organic synthesis. While detailed literature on this specific compound is sparse, this guide provides a comprehensive overview based on available data and analogous chemical principles. The provided representative experimental protocols and workflows are intended to serve as a foundation for researchers to build upon. The prevalence of the tetrahydrofuran scaffold in pharmaceuticals suggests that derivatives of this compound could be promising candidates for future drug discovery efforts. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. selvita.com [selvita.com]

- 7. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Key Intermediates in Tetrahydrofuran Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran (THF), a pivotal solvent and precursor in the chemical and pharmaceutical industries, is synthesized through various industrial routes, each characterized by unique key intermediates. This technical guide provides a comprehensive overview of the primary synthesis pathways of THF, with a detailed focus on the core intermediates, their formation, and conversion. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthesis workflows.

Reppe Process: From Acetylene to Tetrahydrofuran

The Reppe process, a classic and historically significant method, utilizes acetylene and formaldehyde as primary feedstocks. The synthesis proceeds through two critical intermediates: 2-butyne-1,4-diol and 1,4-butanediol.

Key Intermediates

-

2-Butyne-1,4-diol: Formed through the reaction of acetylene with formaldehyde.

-